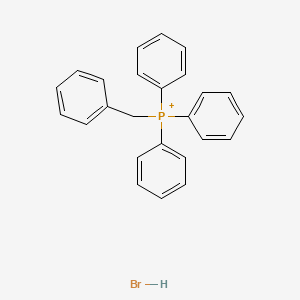

benzyl(triphenyl)phosphanium;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de benzyl(triphényl)phosphanium est un composé organophosphoré qui présente un groupe benzyle lié à un cation triphénylphosphonium, associé à un anion bromure d'hydrogène. Ce composé est remarquable pour ses applications en synthèse organique, en particulier dans la formation d'ylures utilisés dans la réaction de Wittig, qui est une méthode clé pour la synthèse des alcènes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromure de benzyl(triphényl)phosphanium peut être synthétisé par réaction de la triphénylphosphine avec le bromure de benzyle. La réaction a généralement lieu dans un solvant tel que le tétrahydrofurane (THF) et peut être accélérée par irradiation micro-ondes. Les conditions optimisées impliquent le chauffage du mélange à 60°C pendant 30 minutes, ce qui donne des rendements élevés du produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du bromure de benzyl(triphényl)phosphanium ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle la synthèse en laboratoire. Cela comprend l'utilisation de réacteurs plus grands et l'optimisation des conditions de réaction pour garantir une qualité et un rendement constants du produit.

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de benzyl(triphényl)phosphanium subit principalement des réactions de substitution. Il est couramment utilisé pour générer des ylures, qui sont des intermédiaires dans la réaction de Wittig. Cette réaction implique la formation d'un alcène à partir d'un aldéhyde ou d'une cétone.

Réactifs et conditions courants

La réaction de Wittig nécessite généralement une base forte telle que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) pour déprotoner le sel de phosphonium, formant l'ylure. La réaction est effectuée dans un solvant aprotique comme le THF ou l'éther diéthylique .

Principaux produits

Les principaux produits des réactions impliquant le bromure de benzyl(triphényl)phosphanium sont les alcènes, formés par la réaction de Wittig. L'alcène spécifique produit dépend de l'aldéhyde ou de la cétone utilisé comme réactif.

Applications de la recherche scientifique

Le bromure de benzyl(triphényl)phosphanium a une large gamme d'applications dans la recherche scientifique :

Biologie : Le composé peut être utilisé pour modifier les biomolécules, aidant à l'étude des voies et des mécanismes biologiques.

Industrie : Le composé est utilisé dans la production de produits chimiques fins et de matériaux, y compris les polymères et les produits chimiques de spécialité

Mécanisme d'action

Le principal mécanisme d'action du bromure de benzyl(triphényl)phosphanium implique la formation d'un ylure. L'ylure réagit ensuite avec un composé carbonylé (aldéhyde ou cétone) pour former un intermédiaire cyclique à quatre chaînons appelé oxaphosphetane. Cet intermédiaire se décompose ensuite pour former l'alcène souhaité et l'oxyde de triphénylphosphine .

Applications De Recherche Scientifique

Benzyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals

Mécanisme D'action

The primary mechanism of action for benzyl(triphenyl)phosphanium;hydrobromide involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide .

Comparaison Avec Des Composés Similaires

Composés similaires

Triphénylphosphine : Un réactif courant en synthèse organique, utilisé dans diverses réactions, notamment la réaction de Wittig.

Tributylphosphine : Une autre phosphine utilisée en synthèse organique, souvent comme agent réducteur.

Tri méthylphosphine : Une phosphine plus petite utilisée dans des applications similaires mais avec des propriétés de réactivité et de stéréochimie différentes.

Unicité

Le bromure de benzyl(triphényl)phosphanium est unique en raison de sa capacité à former des ylures stables, qui sont des intermédiaires essentiels dans la réaction de Wittig. Cette stabilité permet la formation sélective d'alcènes, ce qui en fait un réactif précieux en synthèse organique.

Propriétés

Formule moléculaire |

C25H23BrP+ |

|---|---|

Poids moléculaire |

434.3 g/mol |

Nom IUPAC |

benzyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |

Clé InChI |

WTEPWWCRWNCUNA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.